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E3 Ligase Ligand-Linker Conjugates 22 -

E3 Ligase Ligand-Linker Conjugates 22

Catalog Number: EVT-3019857
CAS Number:
Molecular Formula: C23H32N4O8
Molecular Weight: 492.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

E3 Ligase Ligand-Linker Conjugates 22 is a specialized compound designed for research applications, particularly in the field of targeted protein degradation. This compound incorporates a ligand based on Pomalidomide that targets cereblon, an E3 ubiquitin ligase, and utilizes a four-unit polyethylene glycol linker. The primary function of this conjugate is to facilitate the development of proteolysis-targeting chimeras, commonly known as PROTACs, which are innovative tools for modulating protein levels in cells by harnessing the ubiquitin-proteasome system.

Source

The compound is cataloged under the identifier GC32903 and has a unique CAS number of 2225940-52-1. It is primarily available for research purposes and is not intended for clinical use or human consumption . The product has been cited in various reputable scientific papers, indicating its relevance in ongoing research concerning cancer treatments and other biological applications .

Classification

E3 Ligase Ligand-Linker Conjugates 22 falls under the category of small-molecule compounds specifically designed for use in targeted protein degradation strategies. It is classified as a PROTAC component due to its structural design, which allows it to link an E3 ligase with a protein of interest, thereby facilitating their interaction and subsequent degradation .

Synthesis Analysis

Methods

The synthesis of E3 Ligase Ligand-Linker Conjugates 22 involves several key steps that ensure the effective coupling of the cereblon ligand and the polyethylene glycol linker. The synthesis typically employs techniques such as:

  • Click Chemistry: This method allows for the efficient formation of covalent bonds between the ligand and linker, ensuring high specificity and yield.
  • Aldehyde-Hydrazide Coupling: This reaction provides a versatile approach to generate various PROTACs by allowing modifications to the linker length and composition .

Technical Details

The synthesis process must optimize several parameters including:

  • Linker Length: The length of the polyethylene glycol linker is crucial as it affects the binding efficiency and selectivity of the resulting PROTAC.
  • Purity: High purity levels are essential for effective biological assays, necessitating purification steps such as chromatography post-synthesis.
Molecular Structure Analysis

Structure

E3 Ligase Ligand-Linker Conjugates 22 features a unique molecular architecture consisting of:

  • A Pomalidomide-derived ligand, which binds specifically to cereblon.
  • A four-unit polyethylene glycol linker, which provides flexibility and solubility, enhancing the interaction between the E3 ligase and target proteins.

Data

The molecular formula and structural data can be derived from its CAS number (2225940-52-1), although specific crystallographic data may not be publicly available due to its proprietary nature. The conjugate's design allows it to adopt conformations that facilitate optimal binding interactions within cellular environments .

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving E3 Ligase Ligand-Linker Conjugates 22 is its interaction with target proteins via cereblon-mediated ubiquitination. This process can be summarized as follows:

  1. Binding: The PROTAC binds simultaneously to both the target protein and cereblon.
  2. Ubiquitination: This dual binding leads to the ubiquitination of the target protein.
  3. Degradation: The ubiquitinated protein is then directed towards degradation by the proteasome.

Technical Details

This mechanism relies on precise molecular interactions facilitated by the linker’s length and chemical properties, which must be optimized for effective degradation outcomes .

Mechanism of Action

Process

The mechanism of action for E3 Ligase Ligand-Linker Conjugates 22 involves:

  1. Recruitment: The conjugate recruits cereblon to form a ternary complex with the target protein.
  2. Ubiquitin Transfer: Ubiquitin molecules are transferred from ubiquitin-conjugating enzymes to the target protein through cereblon.
  3. Proteasomal Degradation: The tagged protein is recognized by the proteasome for degradation, effectively reducing its levels within the cell.

Data

This catalytic mechanism distinguishes PROTACs from traditional inhibitors, allowing for more dynamic control over protein levels without permanent inhibition .

Physical and Chemical Properties Analysis

Physical Properties

E3 Ligase Ligand-Linker Conjugates 22 is characterized by:

  • Solubility: High solubility due to the polyethylene glycol component, facilitating its use in various biological assays.
  • Stability: Stability under physiological conditions is crucial for maintaining activity during experiments.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Specific molecular weight data would depend on detailed structural analysis but generally reflects its complex design.
  • Reactivity: The compound's reactivity profile is influenced by both its ligand and linker components, affecting its interaction with biological targets .
Applications

E3 Ligase Ligand-Linker Conjugates 22 has significant potential applications in scientific research, particularly in:

  • Cancer Research: It can be utilized to degrade oncogenic proteins implicated in cancer pathways, offering new therapeutic strategies against malignancies such as those mediated by EZH2.
  • Drug Development: As part of PROTAC technology, it aids in developing novel drugs that can selectively target and degrade disease-causing proteins rather than merely inhibiting them .
Introduction to PROTAC Technology and E3 Ligase Recruitment Strategies

Ubiquitin-Proteasome System (UPS) and Targeted Protein Degradation

The ubiquitin-proteasome system represents the primary pathway for controlled intracellular protein degradation in eukaryotic cells. This sophisticated process involves a sequential enzymatic cascade: E1 ubiquitin-activating enzymes activate ubiquitin in an ATP-dependent manner; E2 ubiquitin-conjugating enzymes accept the activated ubiquitin; and E3 ubiquitin ligases execute substrate recognition and facilitate ubiquitin transfer to specific target proteins. Polyubiquitinated substrates are subsequently recognized and degraded by the 26S proteasome complex. The human genome encodes over 600 E3 ligases, which confer specificity to the UPS by recognizing distinct substrate proteins through specialized binding domains. Targeted protein degradation (TPD) technologies, particularly proteolysis-targeting chimeras (PROTACs), exploit this endogenous machinery by artificially redirecting E3 ligase activity toward disease-relevant proteins, enabling the elimination of targets traditionally considered "undruggable" by conventional occupancy-based inhibitors [1] [3] [10].

Evolution of PROTACs as Bifunctional Degraders

PROTAC technology has undergone transformative evolution since its conceptual inception in 2001. First-generation PROTACs utilized peptide-based E3 ligands with limited cell permeability and stability. The pivotal transition to drug-like small molecule degraders occurred following the identification of non-peptidic E3 ligands, notably for VHL and CRBN. These molecules consist of three fundamental elements: a target protein-binding warhead, an E3 ligase-recruiting ligand, and a chemical linker connecting both moieties. PROTACs function catalytically by inducing ternary complex formation between the target protein and E3 ligase, facilitating target ubiquitination and proteasomal degradation before being released for subsequent cycles. This catalytic mechanism enables sub-stoichiometric activity, potentially reducing dosing requirements compared to traditional inhibitors. Furthermore, PROTACs demonstrate efficacy against targets with shallow binding pockets and can overcome resistance mutations affecting inhibitor binding [1] [3] [10].

Table 1: Key Advantages of PROTACs over Traditional Small-Molecule Inhibitors

PropertyTraditional InhibitorsPROTAC DegradersFunctional Impact
MechanismOccupancy-drivenEvent-driven (catalytic)Sustained effects beyond pharmacokinetics
Target ScopeEnzymes/receptors with defined pocketsProteins of any functional class (scaffolds, regulators)Addresses "undruggable" proteome
ResistanceVulnerable to mutations increasing affinity/expressionDegradation circumvents compensatory overexpressionPotential durability in clinical settings
DosingSustained high exposure requiredSub-stoichiometric activityLower systemic exposure possible
SelectivityBinds orthosteric sites with homologyDepends on ternary complex interfaceEnhanced selectivity despite warhead promiscuity

Role of E3 Ligase Ligands in PROTAC Design

CRBN as a Dominant E3 Ligase in PROTAC Development

Among the extensive repertoire of human E3 ligases, cereblon (CRBN) has emerged as the predominant recruiter in PROTAC design due to several pharmacological advantages. CRBN exhibits ubiquitous tissue expression, facilitating broad therapeutic applicability. Critically, it possesses a highly ligandable binding pocket accommodating diverse glutarimide-derived compounds with favorable drug-like properties. Clinically validated CRBN modulators like thalidomide, lenalidomide, and pomalidomide provide established safety profiles, accelerating PROTAC translation. The structural plasticity of the CRBN-ligand complex enables the recruitment of diverse neo-substrates, expanding the scope of degradable targets. Consequently, over 70% of reported PROTACs employ CRBN-recruiting ligands, significantly outpacing utilization of VHL, IAP, or MDM2 ligands. This prevalence is further reinforced by clinical PROTAC candidates like ARV-471 (ER degrader) and CC-94676 (AR degrader), which leverage CRBN recruitment [2] [3] [5].

Structural and Functional Features of Cereblon-Binding Ligands

The CRBN ligand-binding domain (CULT domain) undergoes significant conformational rearrangement upon ligand binding, transitioning from a partially disordered state to a structured β-hairpin conformation. This domain features a tri-tryptophan cage (Trp380, Trp386, and Trp400 in human CRBN) forming a hydrophobic pocket that recognizes the glutarimide or uracil pharmacophore through conserved hydrogen bonds: the ligand's imide nitrogen (position c) engages the backbone carbonyl of Trp380, while the carbonyl oxygen (position d) interacts with the backbone amide of Trp386. Ligands protrude from this pocket with their substituents influencing neosubstrate specificity by modulating the surface topology for protein-protein interactions. Minimal structural requirements for CRBN binding include a cyclic imide (5- or 6-membered) with at least one carbonyl group; 5-membered imides exhibit superior affinity. Derivatives optimized for PROTAC development incorporate linker attachment points at positions orthogonal to these critical binding interactions [2] [5] [7].

Table 2: Common Cereblon-Binding Ligands and Linker Attachment Vectors in PROTACs

Ligand CoreRepresentative DerivativesPrimary Attachment PointAffinity Range (Kd/IC50)Key Applications
PomalidomideConjugate 22, CC-885 analogsN-alkylation (piperidine N), C4-position50-250 nMBRD4, BTK, IRAK4 degraders
LenalidomideHydrolyzed/alkylated derivativesC4-amino group, N-alkylation100-500 nMFLT-3, ALK degraders
4-HydroxythalidomideAlkyl/ether-linked conjugatesPhenolic oxygen (O-alkylation)200 nM-1 µMTau, FKBP12 degraders
ThalidomideDirect alkyl tethersGlutarimide nitrogen1-10 µMEarly BET degraders

Properties

Product Name

E3 Ligase Ligand-Linker Conjugates 22

IUPAC Name

4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C23H32N4O8

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C23H32N4O8/c24-6-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-1-2-16-20(17)23(31)27(22(16)30)18-4-5-19(28)26-21(18)29/h1-3,18,25H,4-15,24H2,(H,26,28,29)

InChI Key

RMLHAPHCRDKBTD-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCN

Solubility

not available

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCN

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